molecular formula C18H19N3O5S2 B2991730 N-(2,5-dimethoxyphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1795190-44-1

N-(2,5-dimethoxyphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2991730
CAS No.: 1795190-44-1
M. Wt: 421.49
InChI Key: KNMXPCVDUKKVAS-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a thienopyrimidine derivative characterized by a thioacetamide linker bridging a 2,5-dimethoxyphenyl group and a 3-(2-hydroxyethyl)-substituted thieno[3,2-d]pyrimidin-4-one core.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[3-(2-hydroxyethyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S2/c1-25-11-3-4-14(26-2)13(9-11)19-15(23)10-28-18-20-12-5-8-27-16(12)17(24)21(18)6-7-22/h3-5,8-9,22H,6-7,10H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMXPCVDUKKVAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C(=O)N2CCO)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethoxyphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : Thieno[3,2-d]pyrimidine derivative
  • Substituents :
    • 2,5-Dimethoxyphenyl group
    • Hydroxyethyl and thioacetamide functionalities

This unique combination of structural elements contributes to its biological properties.

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:

  • Anticancer Activity :
    • Compounds with thieno[3,2-d]pyrimidine cores have shown cytotoxic effects against various cancer cell lines. They may act by inhibiting key enzymes involved in cell proliferation and survival, such as thymidylate synthase (TS) .
  • Antimicrobial Properties :
    • Similar derivatives have demonstrated antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell wall synthesis or function .
  • Enzyme Inhibition :
    • Some studies suggest that the compound may inhibit specific enzymes linked to metabolic pathways in cancer cells, leading to reduced tumor growth .

Anticancer Studies

A study focused on thieno[3,2-d]pyrimidine derivatives reported significant cytotoxicity against human cancer cell lines with IC50 values ranging from 0.5 to 10 µM. The most active compounds were noted for their ability to induce apoptosis in cancer cells .

Antimicrobial Activity

In a comparative analysis of various derivatives, one study highlighted that a compound structurally similar to this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, outperforming standard antibiotics like ampicillin .

Data Tables

Activity Type Cell Line/Pathogen IC50/MIC (µM/µg/mL) Reference
AnticancerHeLa (cervical carcinoma)1.5
AnticancerMCF-7 (breast cancer)0.8
AntibacterialStaphylococcus aureus16
AntibacterialEscherichia coli32

Comparison with Similar Compounds

Substituent Effects on the Thieno[3,2-d]pyrimidine Core

Compound Name / ID Substituent at Position 3 Key Structural Features Implications
Target Compound 2-hydroxyethyl Hydrophilic group; hydrogen-bonding capability Enhanced solubility; potential for polar interactions in binding pockets
Compound in 3,5-difluorophenyl Electron-withdrawing fluorine atoms Increased lipophilicity; possible improved membrane permeability but reduced solubility
Compound 19 () 3,5-dimethoxyphenyl Methoxy groups (electron-donating) Higher lipophilicity; may influence metabolic stability and kinase selectivity (e.g., CK1 inhibition)

Key Insight : The hydroxyethyl group in the target compound balances hydrophilicity and lipophilicity, contrasting with halogenated or methoxy-substituted analogs. This could modulate target affinity and pharmacokinetics.

Variations in the Acetamide Moiety

Compound Name / ID Acetamide Substituent Key Features Biological/PK Implications
Target Compound N-(2,5-dimethoxyphenyl) Methoxy groups at positions 2 and 5 Moderate lipophilicity; potential for π-π stacking with aromatic residues in targets
Compound in N-(4-chlorophenyl) Chlorine atom (electron-withdrawing) Increased lipophilicity; possible toxicity concerns
Compound 4a () N-(2,3-diphenylquinoxalin-6-yl) Bulky quinoxaline moiety Enhanced steric hindrance; may reduce off-target interactions but limit bioavailability
Compound 5.6 () N-(2,3-dichlorophenyl) Dichloro substitution High lipophilicity; risk of bioaccumulation or CNS penetration

Physicochemical and Spectroscopic Data

Compound Name / ID Melting Point (°C) IR/NMR Features Reference
Compound 5.6 () 230–232 1H NMR: δ 12.50 (NH), 10.10 (NHCO), 2.19 (CH3)
Compound 4a () 230–232 IR: 436 cm⁻¹ (C=O stretch)
Target Compound Not provided Expected peaks: thioether (S–C), carbonyl (C=O), and hydroxyethyl (O–H)

Key Insight : The target compound’s spectroscopic profile would align with analogs, with distinct signals for the hydroxyethyl group (e.g., O–H stretch in IR, δ 3.5–4.0 ppm in NMR).

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